Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-)

Description

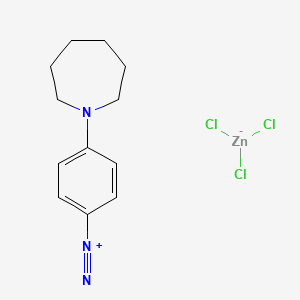

Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1−) is a diazonium salt characterized by a benzenediazonium core substituted with a hexahydro-1H-azepin-1-yl group at the para position. The hexahydroazepine moiety is a seven-membered saturated heterocyclic ring containing one nitrogen atom, which confers electron-donating properties and steric bulk. The trichlorozincate(1−) counterion ([ZnCl₃]⁻) enhances stability and influences solubility, making the compound suitable for applications in coordination chemistry and materials science .

Properties

CAS No. |

68025-48-9 |

|---|---|

Molecular Formula |

C12H16Cl3N3Zn |

Molecular Weight |

374.0 g/mol |

IUPAC Name |

4-(azepan-1-yl)benzenediazonium;trichlorozinc(1-) |

InChI |

InChI=1S/C12H16N3.3ClH.Zn/c13-14-11-5-7-12(8-6-11)15-9-3-1-2-4-10-15;;;;/h5-8H,1-4,9-10H2;3*1H;/q+1;;;;+2/p-3 |

InChI Key |

VAYACCULIOUJKI-UHFFFAOYSA-K |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.Cl[Zn-](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of benzenediazonium salts typically involves the diazotization of aromatic amines. For Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-), the synthesis begins with the corresponding aromatic amine precursor, 4-(hexahydro-1H-azepin-1-yl)aniline.

The general diazotization reaction involves:

- Starting material: 4-(hexahydro-1H-azepin-1-yl)aniline

- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ

- Temperature: Typically maintained at 0–5 °C to stabilize the diazonium salt

- Reaction: Formation of the diazonium salt intermediate

Following diazotization, the diazonium salt is complexed with zinc chloride (ZnCl2) to form the trichlorozincate(1-) salt. This step involves the addition of zinc chloride to the cold diazonium salt solution, resulting in precipitation or formation of the zinc complex.

Detailed Stepwise Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 4-(hexahydro-1H-azepin-1-yl)aniline in dilute hydrochloric acid | 0–5 °C, aqueous medium | Ensures protonation and solubilization of the amine |

| 2 | Slow addition of sodium nitrite solution | 0–5 °C, stirring | Generates nitrous acid in situ for diazotization |

| 3 | Formation of 4-(hexahydro-1H-azepin-1-yl)benzenediazonium chloride | 0–5 °C, 30–60 min | Monitoring by starch-iodide test for excess nitrous acid |

| 4 | Addition of zinc chloride solution | 0–5 °C, stirring | Forms the trichlorozincate(1-) complex salt |

| 5 | Isolation of Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-) | Filtration or crystallization | Product is sensitive to heat and light; handle under cold, dark conditions |

Reaction Scheme

$$

\text{4-(hexahydro-1H-azepin-1-yl)aniline} + \text{NaNO}_2 + \text{HCl} \xrightarrow{0-5^\circ C} \text{4-(hexahydro-1H-azepin-1-yl)benzenediazonium chloride}

$$

$$

\text{4-(hexahydro-1H-azepin-1-yl)benzenediazonium chloride} + \text{ZnCl}_2 \rightarrow \text{Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-)}

$$

Analysis of Preparation Parameters

Temperature Control

Reagent Concentration

Solvent and Medium

- Aqueous acidic medium (dilute HCl) is standard for diazotization.

- Zinc chloride is typically added as an aqueous solution.

- The polarity and ionic strength of the medium influence the stability of the diazonium zinc complex.

Research Data and Yield Information

Summary Table of Preparation Methods

| Aspect | Description | Remarks |

|---|---|---|

| Starting material | 4-(hexahydro-1H-azepin-1-yl)aniline | Commercially available or synthesized separately |

| Diazotization reagent | Sodium nitrite in acidic aqueous solution | Generates nitrous acid for diazotization |

| Complexation reagent | Zinc chloride aqueous solution | Forms trichlorozincate(1-) salt |

| Temperature | 0–5 °C | Critical for stability |

| Reaction time | 30–60 minutes for diazotization | Followed by immediate complexation |

| Isolation | Filtration/crystallization under cold conditions | Product sensitive to heat/light |

| Yield | Moderate to high (70–85%) | Dependent on optimization |

Chemical Reactions Analysis

Types of Reactions

4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

Coupling Reactions: It can participate in azo coupling reactions with phenols and amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides, cyanides, and hydroxides. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

Coupling Reactions: These reactions often require alkaline conditions and are performed at low to moderate temperatures.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.

Major Products Formed

Substitution Reactions: Substituted benzene derivatives.

Coupling Reactions: Azo compounds.

Reduction Reactions: Aniline derivatives.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Diazo Coupling Reactions

Benzenediazonium salts are widely used in diazo coupling reactions to synthesize azo compounds. These azo compounds are important dyes and pigments. The specific compound can facilitate the formation of azo linkages with various aromatic compounds, leading to products with vibrant colors and diverse applications in textiles and coatings.

2.2 Electrophilic Aromatic Substitution

The electrophilic nature of the diazonium group allows it to participate in electrophilic aromatic substitution reactions. This property can be exploited to introduce functional groups into aromatic rings, enhancing the chemical diversity of organic compounds.

Applications in Materials Science

3.1 Polymer Chemistry

The compound can serve as a precursor for the synthesis of functionalized polymers. By incorporating the benzenediazonium unit into polymer backbones, researchers can create materials with tailored properties, such as improved thermal stability or enhanced electrical conductivity.

3.2 Nanomaterials Development

In nanotechnology, benzenediazonium derivatives are utilized to modify surfaces of nanoparticles or nanostructures, improving their stability and compatibility with biological systems. This modification is crucial for applications in drug delivery and biosensing technologies.

Medicinal Chemistry Applications

4.1 Anticancer Agents

Research indicates that compounds derived from benzenediazonium salts exhibit cytotoxic properties against various cancer cell lines. The ability to selectively target cancer cells while sparing normal cells presents a promising avenue for developing new anticancer therapies.

4.2 Antimicrobial Activity

Some studies have reported that benzenediazonium derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antiseptics.

Mechanism of Action

The mechanism of action of 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate involves its ability to form reactive intermediates, such as free radicals or cations, which can interact with various molecular targets. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The specific pathways and molecular targets involved depend on the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenediazonium Trichlorozincate Derivatives

Key Comparative Insights:

Substituent Effects on Stability: The hexahydroazepine substituent (7-membered ring) provides greater steric hindrance and electron density compared to smaller groups like dimethylamino or pyrrolidinyl. This enhances the stability of the diazonium ion, reducing decomposition rates under ambient conditions . Dimethylamino and ethylamino groups, being smaller and less bulky, result in lower thermal stability but higher reactivity in coupling reactions .

Counterion Influence: Trichlorozincate(1−) counterions improve stability compared to simple chloride salts (e.g., benzenediazonium chloride hemi-zinc chloride, CAS 14726-28-4) by forming stable ionic pairs . In contrast, tetrafluoroborate(1−) counterions (e.g., Benzenediazonium, 4-morpholinyl-, tetrafluoroborate) offer weaker coordination, favoring solubility in non-aqueous solvents but reduced thermal stability .

Applications: Hexahydroazepine-substituted derivatives are promising in materials science for designing metal-organic frameworks (MOFs) and catalysts due to their robust coordination capabilities . Dimethylamino variants are widely used in dye synthesis and photoresponsive materials, leveraging their strong electron-donating properties .

The hexahydroazepine derivative’s bulk may mitigate reactivity risks compared to smaller analogues .

Research Findings and Data

Table 2: Spectral and Physical Properties

Notes:

- The IR and NMR data suggest similar electronic environments for the diazonium core across derivatives, with variations in substituent-related peaks (e.g., azepine ring protons in the 1.5–2.5 ppm range) .

- Decomposition temperatures correlate with substituent bulk, with hexahydroazepine derivatives exhibiting higher thermal resistance .

Biological Activity

Benzenediazonium compounds, including Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-) , are notable for their biological activities, particularly in the context of carcinogenicity and cellular interactions. This article synthesizes findings from various studies to elucidate the biological activity of this specific compound.

Carcinogenic Potential

Research has demonstrated that several benzenediazonium salts exhibit carcinogenic properties. For instance, studies on related compounds such as benzenediazonium sulfate have shown significant tumor formation in animal models. In a study involving Swiss mice, subcutaneous injections of benzenediazonium sulfate resulted in tumor incidences of 42% in females and 26% in males after 26 weeks of treatment . Histopathological analysis revealed neoplasms classified as fibrosarcomas and rhabdomyosarcomas.

Comparative Carcinogenic Studies

The following table summarizes findings from different studies on the carcinogenicity of related benzenediazonium compounds:

These findings suggest a consistent pattern of tumorigenesis associated with benzenediazonium compounds.

Mechanistic Insights

The mechanism by which benzenediazonium compounds exert their biological effects is multifaceted. A recent study highlighted the intracellular delivery of benzene diazonium ions using triazabutadiene chemistry. This method demonstrated that upon delivery into cells, these ions significantly increased global tyrosine phosphorylation levels, indicating potential disruptions in cellular signaling pathways . Furthermore, the study noted morphological changes in cells and an increase in cellular stress, suggesting that these compounds could be toxic at certain concentrations.

Cellular Effects

The following observations were made regarding the cellular effects of benzenediazonium ions:

- Increased Tyrosine Phosphorylation: Indicates potential activation of oncogenic pathways.

- Cell Morphology Changes: Cells exhibited signs of distress and eventual death during experiments.

- Protein Modifications: Key proteins such as β-tubulin and GAPDH were observed to decrease over time, further indicating cellular damage .

Toxicological Evaluations

Toxicological evaluations have been conducted to assess the safety profiles of various benzenediazonium compounds. The data compiled by the Office of Environmental Health Hazard Assessment noted that several related compounds passed preliminary toxicological evaluations but raised concerns about their carcinogenic potential .

Summary of Toxicological Findings

These findings underscore the need for careful handling and further research into the safety and biological implications of these compounds.

Q & A

Basic: What are the recommended synthetic routes for preparing Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1−), and how is purity ensured?

Methodological Answer:

The synthesis typically involves diazotization of 4-amino-(hexahydro-1H-azepin-1-yl)benzene under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by precipitation with ZnCl₂ to form the trichlorozincate salt . Key steps include:

- Diazotization : Maintain strict temperature control (<5°C) to prevent premature decomposition.

- Coupling : Ensure stoichiometric excess of hexahydroazepine to minimize byproducts.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Characterization should include ¹H/¹³C NMR (to confirm substitution patterns), XRD (using SHELX software for crystal structure refinement ), and mass spectrometry (to verify molecular ion peaks). Purity is validated via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, Zn within ±0.3% theoretical).

Basic: How should researchers assess the stability of this compound under experimental conditions?

Methodological Answer:

Stability studies should evaluate:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C. Decomposition above 80°C is typical for diazonium salts, releasing Cl⁻ and NOx .

- Photolytic Sensitivity : Expose to UV light (365 nm) and monitor via UV-Vis spectroscopy for absorbance decay at λ_max (~400 nm). Store in amber vials under inert gas.

- pH Sensitivity : Test solubility and decomposition kinetics in buffers (pH 3–10). Acidic conditions stabilize the diazonium ion, while alkaline media accelerate hydrolysis to phenolic byproducts .

Basic: What analytical techniques are critical for unambiguous identification of this compound?

Methodological Answer:

- X-Ray Crystallography : Resolve crystal packing and confirm counterion coordination using SHELX refinement .

- FT-IR Spectroscopy : Identify characteristic bands (e.g., N=N stretch ~2250 cm⁻¹, Zn-Cl ~350 cm⁻¹).

- Elemental Analysis : Quantify Zn content (expected ~18% w/w) to distinguish from similar salts.

- High-Resolution Mass Spectrometry (HRMS) : Look for [M-Cl]⁻ or [M-ZnCl₃]⁺ adducts in ESI± mode.

Advanced: How can contradictory toxicity data from different studies be reconciled?

Methodological Answer:

Conflicting LD₅₀ values (e.g., 86–93 mg/kg in rats ) may arise from:

- Purity Variance : Impurities (e.g., free hydrazines) increase toxicity. Cross-validate via HPLC and NMR.

- Metabolic Pathways : Species-specific metabolism (e.g., hepatic N-demethylation) alters toxicity. Use in vitro hepatocyte assays to compare metabolic rates.

- Exposure Routes : Subcutaneous vs. oral administration affects bioavailability. Standardize protocols (OECD Guidelines 423/425) for consistency.

Advanced: What mechanistic insights exist for the decomposition pathways of this compound?

Methodological Answer:

Decomposition occurs via:

- Homolytic Cleavage : Generates aryl radicals (detected via EPR spin-trapping with TEMPO), which dimerize or react with solvents .

- Hydrolytic Pathways : In aqueous media, the diazonium group hydrolyzes to 4-(hexahydroazepin-1-yl)phenol, confirmed by LC-MS (m/z 178.1 for [M-H]⁻).

- Thermal Degradation : TGA-MS reveals ZnCl₂ sublimation (~200°C) and CO₂ release from azepine ring oxidation. Mitigate by adding radical scavengers (e.g., BHT) during reactions.

Advanced: What safety protocols are essential given its hazardous properties?

Methodological Answer:

- Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, face shields).

- Storage : Keep at –20°C under argon; avoid contact with metals or reducing agents.

- Waste Disposal : Neutralize with alkaline sulfite solutions (converts diazonium to non-reactive phenols) before incineration .

- Emergency Procedures : For spills, apply damp sand to prevent dust formation; ventilate area immediately due to NOx emissions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.